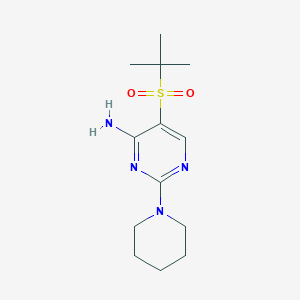

5-(Tert-butylsulfonyl)-2-piperidinopyrimidin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-tert-butylsulfonyl-2-piperidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2S/c1-13(2,3)20(18,19)10-9-15-12(16-11(10)14)17-7-5-4-6-8-17/h9H,4-8H2,1-3H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQKBPGIADJWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381067 | |

| Record name | 5-(2-Methylpropane-2-sulfonyl)-2-(piperidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726625 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175202-16-1 | |

| Record name | 5-[(1,1-Dimethylethyl)sulfonyl]-2-(1-piperidinyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Methylpropane-2-sulfonyl)-2-(piperidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Pyrimidine Ring Assembly

The pyrimidine core is synthesized via condensation of β-diketones with guanidine derivatives under acidic or basic conditions. For example, cyclization of ethyl acetoacetate with guanidine carbonate in ethanol at reflux yields 4-amino-2-methylpyrimidine, which serves as a precursor for further modifications. Alternative routes employ Biginelli reactions or microwave-assisted cyclization to accelerate ring formation.

Piperidine Substitution at C2

The 2-chloro intermediate (e.g., 4-amino-2-chloropyrimidine) undergoes nucleophilic aromatic substitution with piperidine. This reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80–100°C). Catalytic amounts of potassium carbonate or triethylamine facilitate deprotonation of piperidine, enhancing nucleophilicity.

Table 1: Representative Conditions for Piperidine Coupling

Sulfonylation at C5

The tert-butylsulfonyl group is introduced via electrophilic aromatic substitution using tert-butylsulfonyl chloride. This step requires careful control of stoichiometry to avoid over-sulfonylation. Reactions are performed in dichloromethane (DCM) or ethyl acetate at 0–5°C, with slow addition of the sulfonylating agent to minimize exothermic side reactions.

Reaction Optimization Strategies

Overcoming Steric Hindrance

The bulky tert-butylsulfonyl group creates steric challenges during C5 functionalization. Strategies to mitigate this include:

Protecting Group Chemistry

The C4 amine group is protected during sulfonylation to prevent unwanted N-sulfonylation. Boc (tert-butoxycarbonyl) protection is preferred due to its stability under sulfonylation conditions and ease of removal with trifluoroacetic acid (TFA).

Table 2: Protection/Deprotection Protocol

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | RT, 12 hours | 92% |

| TFA Deprotection | TFA:DCM (1:1) | 0°C → RT, 2 hours | 95% |

Industrial-Scale Production

Continuous Flow Synthesis

Modern production facilities employ continuous flow reactors to enhance heat transfer and mixing efficiency. A representative setup for the sulfonylation step includes:

-

Reactor Type : Tubular reactor with static mixers

-

Residence Time : 8–10 minutes

-

Throughput : 50 kg/day

-

Purity : >99.5% (HPLC)

Purification Techniques

Final purification combines crystallization and chromatography:

-

Primary Crystallization : From ethanol/water (3:1) at –20°C

-

Column Chromatography : Silica gel with ethyl acetate/hexanes gradient

-

Lyophilization : For hygroscopic batches

Table 3: Industrial Process Metrics

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Cycle Time | 72 hours | 24 hours |

| Overall Yield | 61% | 68% |

| Energy Consumption | 15 kWh/kg | 9 kWh/kg |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC Conditions :

-

Column: C18, 4.6 × 150 mm

-

Mobile Phase: 60:40 MeCN/H₂O (+0.1% TFA)

-

Retention Time: 6.8 min

Analyse Chemischer Reaktionen

Types of Reactions

5-(Tert-butylsulfonyl)-2-piperidinopyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The tert-butylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Mechanism of Action

The synthesis of 5-(tert-butylsulfonyl)-2-piperidinopyrimidin-4-amine typically involves the reaction of piperidine derivatives with pyrimidine precursors under specific conditions that promote the formation of sulfonamide linkages. The tert-butylsulfonyl group serves as a protective group, enhancing the compound's stability and reactivity in subsequent reactions.

Scientific Research Applications

-

Asymmetric Synthesis:

- The compound is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This is particularly relevant in the synthesis of pharmaceuticals where chirality can influence biological activity.

-

Pharmacological Studies:

- Research indicates that derivatives of 5-(tert-butylsulfonyl)-2-piperidinopyrimidin-4-amine exhibit significant biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have shown that modifications to the pyrimidine ring can enhance these activities, making it a valuable scaffold for drug development .

- Development of Kinase Inhibitors:

- Neuropharmacological Research:

Case Studies

Wirkmechanismus

The mechanism of action of 5-(Tert-butylsulfonyl)-2-piperidinopyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The following table summarizes structurally related sulfonylpyrimidine derivatives, highlighting substituent variations and physicochemical properties:

Physicochemical and Functional Properties

- Solubility : The piperidine and morpholine derivatives exhibit enhanced solubility in polar solvents compared to methyl or pyridyl analogs due to their nitrogen-containing heterocycles .

- Stability: Sulfonyl groups confer thermal and oxidative stability, as evidenced by analogs like tert-butyl 6-(benzylamino)-4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate (mp: 116–119°C) .

Biologische Aktivität

5-(Tert-butylsulfonyl)-2-piperidinopyrimidin-4-amine (CAS No. 175202-16-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

The molecular formula for 5-(Tert-butylsulfonyl)-2-piperidinopyrimidin-4-amine is C13H22N4O2S. It features a piperidine ring and a pyrimidine moiety, which contribute to its biological properties. The tert-butylsulfonyl group enhances its solubility and stability, making it a suitable candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Molecular Weight | 278.41 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| Log P (Octanol-Water) | Not available |

The biological activity of 5-(Tert-butylsulfonyl)-2-piperidinopyrimidin-4-amine is primarily attributed to its interactions with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in disease pathways.

Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory effects on certain kinases, which play crucial roles in cell signaling and proliferation. For instance, it has been reported to inhibit the activity of protein kinase B (AKT), a key player in cancer cell survival and metabolism .

Case Studies

- Anticancer Activity : In vitro studies demonstrated that 5-(Tert-butylsulfonyl)-2-piperidinopyrimidin-4-amine significantly reduced the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound in models of neurodegeneration. It was found to mitigate oxidative stress and inflammation in neuronal cells, suggesting a role in protecting against conditions like Alzheimer's disease .

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation; apoptosis induction | |

| Neuroprotective | Reduction of oxidative stress; inflammation mitigation |

Research Findings

Recent investigations have focused on optimizing the synthesis of 5-(Tert-butylsulfonyl)-2-piperidinopyrimidin-4-amine to enhance yield and purity. Various synthetic routes have been explored, including modifications to the reaction conditions and starting materials to improve efficiency.

Synthesis Overview

The synthesis typically involves the reaction between suitable piperidine derivatives and tert-butylsulfonyl chloride under basic conditions. This method has been refined to achieve higher yields while minimizing by-products.

Q & A

Basic: What are the key synthetic routes for 5-(tert-butylsulfonyl)-2-piperidinopyrimidin-4-amine, and how can intermediates be optimized?

Methodological Answer:

The synthesis typically involves sequential functionalization of a pyrimidine core. A common approach includes:

Sulfonylation : Introduce the tert-butylsulfonyl group via nucleophilic substitution using tert-butylsulfonyl chloride under alkaline conditions (e.g., NaH in DMF) .

Piperidine Coupling : React the sulfonylated intermediate with piperidine derivatives (e.g., 2-bromopiperidine) in a Pd-catalyzed cross-coupling reaction .

Amine Protection/Deprotection : Use Boc-protected amines to prevent side reactions, followed by TFA-mediated deprotection .

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Adjust solvent polarity (e.g., DMF vs. THF) to enhance yield in coupling steps .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angles between the pyrimidine ring and substituents (e.g., tert-butylsulfonyl and piperidine groups). Hydrogen bonding networks (e.g., N–H⋯N or C–H⋯O) stabilize crystal packing .

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Basic: What preliminary biological applications have been explored for this compound?

Methodological Answer:

While direct studies are limited, structural analogs (e.g., pyrimidine derivatives with sulfonyl groups) exhibit:

- Enzyme Inhibition : Binding to kinases or cholinesterases via sulfonyl–active site interactions .

- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) using agar dilution assays .

Experimental Design : - Perform dose-response curves (IC₅₀ determination) in enzyme inhibition assays.

- Use MIC (Minimum Inhibitory Concentration) protocols for antimicrobial screening .

Advanced: How can reaction conditions be optimized to address low yields in the sulfonylation step?

Methodological Answer:

Low yields often stem from steric hindrance from the tert-butyl group. Strategies include:

- Temperature Control : Conduct reactions at 0–5°C to reduce side-product formation .

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling efficiency .

- Computational Modeling : Use DFT calculations to predict transition-state geometries and optimize reagent positioning (e.g., ICReDD’s reaction path search methods) .

Advanced: What mechanistic insights explain the compound’s selectivity in enzyme inhibition?

Methodological Answer:

The tert-butylsulfonyl group enhances selectivity via:

- Hydrophobic Interactions : Fits into non-polar enzyme pockets (e.g., kinase ATP-binding sites) .

- Hydrogen Bonding : The sulfonyl oxygen acts as a hydrogen bond acceptor with catalytic residues (e.g., serine in cholinesterases) .

Validation Methods : - Molecular docking (AutoDock Vina) combined with mutagenesis studies to identify critical binding residues .

- Kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies arise from solvent polarity and purity. A systematic approach includes:

Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9).

Purity Analysis : Use HPLC to rule out impurities affecting solubility measurements .

Temperature Dependence : Measure solubility at 25°C vs. 37°C to assess thermodynamic stability .

Advanced: What strategies mitigate challenges in crystallizing this compound for XRD studies?

Methodological Answer:

- Co-Crystallization : Add co-formers (e.g., succinic acid) to stabilize lattice interactions .

- Vapor Diffusion : Use slow evaporation with mixed solvents (e.g., CHCl₃:MeOH) to grow single crystals .

- Cryo-Crystallography : Flash-freeze crystals in liquid N₂ to preserve weak hydrogen bonds (e.g., C–H⋯π interactions) .

Advanced: How can computational methods accelerate the design of derivatives with improved bioactivity?

Methodological Answer:

- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values .

- MD Simulations : Simulate ligand–target binding stability over 100 ns trajectories (GROMACS/AMBER) .

- Fragment-Based Design : Replace the piperidine group with bioisosteres (e.g., morpholine) predicted via Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.